N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide typically involves the following steps:
Formation of the quinoline core: This can be achieved through various synthetic routes, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Coupling reaction: The final step involves the coupling of the quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Chemical Reactions Analysis
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological targets such as DNA and proteins.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Quinine: A naturally occurring compound used to treat malaria.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of biological targets, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-3-4-13(2)18-17(12)11-15(20(25)22-18)9-10-21-19(24)14-5-7-16(8-6-14)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQQLSLDPUFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.